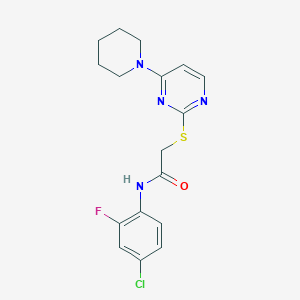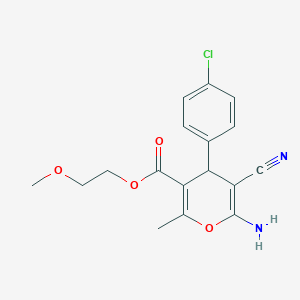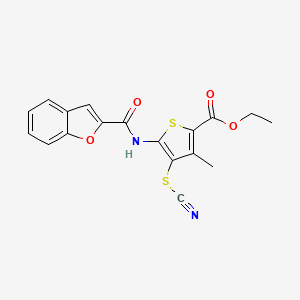
Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzene ring substituted with a carbamoyl group and a cyclopropyl ring with a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common approach is the reaction of cyclopropane with formaldehyde to introduce the hydroxymethyl group, followed by further functionalization to introduce the carbamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to remove any by-products and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: In biological research, Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its biological activity may be explored for therapeutic purposes.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, coatings, or other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Methyl 4-((1-(hydroxymethyl)cyclopropyl)carbamoyl)benzoate
Methyl 4-((1-(hydroxymethyl)cyclopropyl)methyl)benzoate
Methyl 4-((1-(hydroxymethyl)cyclopropyl)carbamate)
Uniqueness: Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate stands out due to its specific substitution pattern on the benzene ring and the presence of the hydroxymethyl group on the cyclopropyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
methyl 4-[[1-(hydroxymethyl)cyclopropyl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-13(18)11-4-2-10(3-5-11)12(17)15-8-14(9-16)6-7-14/h2-5,16H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZNHAFEJIKOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)
![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)
![4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2865978.png)

![3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2865981.png)

![(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2865987.png)
![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)

![2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2865992.png)
